molecular formula C11H12O4 B1610689 Ethyl 3-acetyl-4-hydroxybenzoate CAS No. 57009-53-7

Ethyl 3-acetyl-4-hydroxybenzoate

Cat. No.: B1610689
CAS No.: 57009-53-7
M. Wt: 208.21 g/mol
InChI Key: ZGEGDOHAFHDXAU-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-4-hydroxybenzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with an ethyl ester and an acetyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Ethyl 3-acetyl-4-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst, followed by acetylation of the resulting ethyl 4-hydroxybenzoate with acetic anhydride . Industrial production methods typically involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3-acetyl-4-hydroxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-acetyl-4-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Ethyl 3-acetyl-4-hydroxybenzoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 3-acetyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-11(14)8-4-5-10(13)9(6-8)7(2)12/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEGDOHAFHDXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505032
Record name Ethyl 3-acetyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57009-53-7
Record name Ethyl 3-acetyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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